molecular formula C8H6ClNO4S B1430032 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride CAS No. 1427379-39-2

2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride

Cat. No.: B1430032
CAS No.: 1427379-39-2
M. Wt: 247.66 g/mol
InChI Key: BFJZXQYCVVUZGT-UHFFFAOYSA-N
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Description

“2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1383579-87-0 . It has a molecular weight of 261.69 and its IUPAC name is 3-methyl-2-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-6-sulfonyl chloride .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,3-benzoxazines involves a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO4S/c1-11-5-6-4-7(16(10,13)14)2-3-8(6)15-9(11)12/h2-4H,5H2,1H3 .


Chemical Reactions Analysis

The compound is part of the benzoxazine family, which are known for their wide spectrum of biological activities. They have been used in the development of new drugs .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride is a compound that can be synthesized through various chemical processes. The literature highlights its role in the synthesis of 1,2-oxazines and 1,2-benzoxazines, which are obtained through the cyclization of specific intermediates. These compounds have found applications as electrophiles in chemical reactions, serving as chiral synthons for further chemical transformations (Sainsbury, 1991). Additionally, the benzoxazinoids, including benzoxazinones and benzoxazolinones, are known for their roles in plant defense and have potential as antimicrobial scaffolds, further highlighting the diverse applications of this chemical structure in both synthetic chemistry and biologically active compound design (de Bruijn, Gruppen, & Vincken, 2018).

Antioxidant Capacity and Biological Activity

The compound also plays a role in understanding the antioxidant capacity of various substances. For example, the ABTS/PP decolorization assay, a method to evaluate antioxidant capacity, uses related structures to study the reaction pathways of antioxidants. This research has implications for identifying compounds with potential health benefits and understanding their mechanisms of action (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmacological Potential

Benzoxazine derivatives, including those related to this compound, have shown considerable pharmacological actions. These actions include antimicrobial, antimycobacterial, anti-diabetic, antihypolipidemic, and antidepressant effects. Such pharmacological profiles make benzoxazine and its derivatives valuable as skeletons for designing biologically active compounds (Siddiquia, Alama, & Ahsana, 2010).

Medicinal Chemistry and Drug Design

The benzoxazine scaffold is considered a privileged structure in medicinal chemistry due to its diverse biological activities. It has been employed in the design of new therapeutic agents with anti-inflammatory, anti-microbial, anti-tuberculosis, antioxidant, and anti-cancer activities. This highlights the compound's versatility and its potential to serve as a building block for developing new drugs with desired biological properties (Tang, Tan, Chen, & Wan, 2022).

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive. The hazard statement is H314, which means it causes severe skin burns and eye damage. Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Properties

IUPAC Name

2-oxo-3,4-dihydro-1,3-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-10-8(11)14-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJZXQYCVVUZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191726
Record name 2H-1,3-Benzoxazine-6-sulfonyl chloride, 3,4-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-39-2
Record name 2H-1,3-Benzoxazine-6-sulfonyl chloride, 3,4-dihydro-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,3-Benzoxazine-6-sulfonyl chloride, 3,4-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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